![molecular formula C17H16ClN5O3 B2357681 2-(1-(3-Chlorphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamid CAS No. 895019-23-5](/img/structure/B2357681.png)

2-(1-(3-Chlorphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

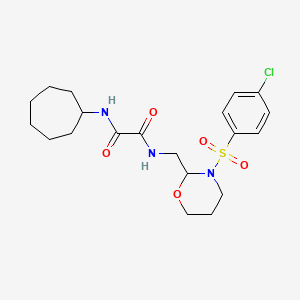

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide is a useful research compound. Its molecular formula is C17H16ClN5O3 and its molecular weight is 373.8. The purity is usually 95%.

BenchChem offers high-quality 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

CDK2-Inhibitoren

Pyrazolo[3,4-d]pyrimidine wurden als neuartige Inhibitoren der Cyclin-abhängigen Kinase 2 (CDK2) entdeckt, einer Proteinkinase, die eine entscheidende Rolle bei der Regulation des Zellzyklus spielt . Die Hemmung von CDK2 ist ein attraktives Ziel für die Krebstherapie, das selektiv Tumorzellen angreift .

Antitumoraktivität

Diese Verbindungen sind bekannt für ihre Antitumoraktivität, die durch die Hemmung eukaryotischer Proteinkinasen ausgeübt wird . Sie haben eine überlegene zytotoxische Aktivität gegen verschiedene Krebszelllinien gezeigt, darunter MCF-7 und HCT-116 .

Antibakterielle Eigenschaften

In jüngster Zeit sind Pyrazolo[3,4-d]pyrimidine aufgrund ihres Potenzials für antimikrobielle Eigenschaften zunehmend attraktiv geworden . Sie haben Aktivität gegen Staphylococcus aureus und Escherichia coli gezeigt .

Kombinationstherapie bei der Krebsbehandlung

Die Kombination von Antitumor- und antibakteriellen Aktivitäten im selben Molekül kann während der Krebstherapie besonders vorteilhaft sein, da die Anfälligkeit für bakterielle Infektionen erhöht ist .

Synthese von Polykondensierten Pyrimidinen

Diese Verbindung kann bei der Entwicklung neuer synthetischer Methoden für polykondensierte Pyrimidine unter Mikrowellenbestrahlung verwendet werden .

Kinase-Inhibitoren

Pyrazolo[3,4-d]pyrimidine wurden als Kinase-Inhibitoren verwendet, die eine breite Palette von Anwendungen bei der Behandlung von Krankheiten wie Krebs und entzündlichen Erkrankungen haben .

Wirkmechanismus

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibitCyclin-Dependent Kinases (CDKs) . CDKs are essential proteins in cellular processes and play a significant role in cell proliferation .

Mode of Action

Related compounds with a pyrazolo[3,4-d]pyrimidine core have been shown to inhibit cdk2, causing a significant alteration in cell cycle progression . This suggests that the compound might interact with its targets, leading to changes in cell cycle progression.

Biochemical Pathways

Inhibition of cdk2, as seen in related compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest, thereby inhibiting cell proliferation .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart for related compounds have shown suitable pharmacokinetic properties . These properties can help in structure requirement prediction for the observed antitumor activity .

Result of Action

Related compounds have shown significant cytotoxic activities against various cell lines . For instance, one study highlighted a derivative that displayed potent dual activity against examined cell lines and CDK2, leading to apoptosis induction within HCT cells .

Eigenschaften

IUPAC Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-dimethyl-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O3/c1-10(24)14(17(26)21(2)3)22-9-19-15-13(16(22)25)8-20-23(15)12-6-4-5-11(18)7-12/h4-9,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQTUAGOLPFGDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2357599.png)

![2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2357604.png)

![4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2357605.png)

![4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2357606.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2357607.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)

![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)

![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2357616.png)

![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)